1-(4-Bromophenyl)isoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFQHKICIHIVKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)isoquinoline
This guide provides a comprehensive overview of the synthetic pathways leading to 1-(4-bromophenyl)isoquinoline, a valuable scaffold in medicinal chemistry and materials science. The primary focus will be on the classical Bischler-Napieralski approach, detailing each step from precursor synthesis to the final aromatization. Additionally, a modern perspective on alternative synthetic strategies, such as palladium-catalyzed cross-coupling reactions, will be discussed to provide a well-rounded understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1-Arylisoquinoline Moiety
The 1-arylisoquinoline structural motif is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The presence of an aryl group at the C1 position of the isoquinoline core often imparts significant pharmacological properties, including but not limited to, anticancer, antiviral, and antihypertensive activities. The 4-bromophenyl substituent, in particular, serves as a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery and development.
Primary Synthetic Pathway: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to the corresponding fully aromatized isoquinolines.[1][2] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[1] The overall synthetic strategy is a three-step process:
-
Synthesis of the Amide Precursor: Formation of N-(2-phenylethyl)-4-bromobenzamide.
-
Cyclization: Bischler-Napieralski reaction to yield 1-(4-bromophenyl)-3,4-dihydroisoquinoline.
-
Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate to afford the final product.
Step 1: Synthesis of N-(2-phenylethyl)-4-bromobenzamide
The synthesis of the requisite amide precursor is a straightforward acylation of 2-phenylethanamine with 4-bromobenzoyl chloride. This reaction is typically performed under basic conditions to neutralize the hydrogen chloride byproduct.
Causality Behind Experimental Choices: The use of an aqueous solution with an alkali metal hydroxide, as described in a patented procedure, offers a cost-effective and environmentally benign alternative to traditional methods that employ organic solvents.[3] The insolubility of the product in water simplifies the work-up procedure, allowing for easy isolation by filtration.[3]
Experimental Protocol:
-
In a round-bottom flask, dissolve sodium hydroxide (2.0 mol) in water (410 mL) with stirring and cool the solution to 18°C.
-
Add 2-phenylethanamine (0.76 mol) to the sodium hydroxide solution.
-
Under vigorous stirring and in an ice bath, slowly add 4-bromobenzoyl chloride (1.13 mol) dropwise, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by suction filtration.
-
Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Dry the white solid under vacuum at 70°C to yield N-(2-phenylethyl)-4-bromobenzamide.
Logical Relationship Diagram: Synthesis of N-(2-phenylethyl)-4-bromobenzamide
Caption: Acylation of 2-phenylethanamine with 4-bromobenzoyl chloride.
Step 2: Bischler-Napieralski Cyclization to 1-(4-bromophenyl)-3,4-dihydroisoquinoline
The cyclization of N-(2-phenylethyl)-4-bromobenzamide is achieved through the Bischler-Napieralski reaction. This step involves the use of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the intramolecular electrophilic aromatic substitution.[4][5]
Mechanistic Insight: The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes cyclization. The presence of electron-donating groups on the phenyl ring of the phenylethyl moiety can facilitate this reaction.[6] For substrates lacking such activating groups, more forcing conditions, such as the use of P₂O₅ in refluxing POCl₃, may be necessary.[5]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend N-(2-phenylethyl)-4-bromobenzamide (1.0 eq) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to a pH of 9-10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude 1-(4-bromophenyl)-3,4-dihydroisoquinoline, which can be purified by column chromatography on silica gel.
Diagram: Mechanism of the Bischler-Napieralski Reaction
Sources
- 1. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-(4-Bromophenyl)isoquinoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a 4-bromophenyl group at the 1-position. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of a halogenated phenyl ring, specifically the 4-bromophenyl group, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity.[2] This strategic substitution makes this compound and its derivatives attractive candidates for investigation in drug discovery, particularly in the fields of oncology and neuroscience.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound consists of a fused benzene and pyridine ring, forming the isoquinoline core, with a 4-bromophenyl substituent at the C1 position.
Molecular Formula: C₁₅H₁₀BrN
Molecular Weight: 284.15 g/mol
IUPAC Name: this compound
A comprehensive understanding of the physicochemical properties is essential for its application in drug development. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrN | PubChem |
| Molecular Weight | 284.15 g/mol | PubChem |
| CAS Number | 936498-10-1 | PubChem |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol | General knowledge |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the isoquinoline ring system and the 4-bromophenyl group will exhibit characteristic chemical shifts and coupling constants. The protons on the phenyl ring will likely appear as two doublets due to the para-substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[9] The quaternary carbons of the fused ring system will also be identifiable.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region), and the C-Br stretching vibration (typically in the 500-600 cm⁻¹ region).[10]
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 284 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of a bromine atom and cleavage of the bond between the isoquinoline and phenyl rings.[11]
Synthesis of this compound
The synthesis of 1-arylisoquinolines can be achieved through several established synthetic methodologies. The two most prominent and versatile methods are the Bischler-Napieralski reaction followed by oxidation, and transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Bischler-Napieralski Reaction Route
The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[12] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[11]
Workflow for Bischler-Napieralski Synthesis:
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Spectroscopic data (NMR, IR, MS) for 1-(4-Bromophenyl)isoquinoline
An In-Depth Technical Guide to the Anticipated Spectroscopic Profile of 1-(4-Bromophenyl)isoquinoline
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a molecule of significant interest within the field of medicinal chemistry. The 1-arylisoquinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Due to the limited availability of published experimental data for this specific derivative, this document leverages expert analysis and spectral data from the closely related parent compound, 1-phenylisoquinoline, to predict the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).[2] This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and its analogs.
Introduction: The Significance of the 1-Arylisoquinoline Scaffold
The isoquinoline ring system is a foundational component in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] When substituted at the C-1 position with an aryl group, the resulting 1-arylisoquinoline framework gives rise to compounds with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3] This pharmacological relevance makes the development of novel synthetic routes and the robust characterization of these derivatives a critical endeavor in modern drug discovery.[4] this compound serves as a key intermediate; the bromo-substituent provides a versatile handle for further chemical modification via cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. Accurate and comprehensive spectroscopic analysis is therefore paramount to validate the molecular structure and ensure the purity of this crucial building block.
Synthetic Strategy: A Plausible Route
The synthesis of 1-arylisoquinolines can be achieved through various methods. A common and effective approach is the metal-catalyzed cross-coupling of a halogenated isoquinoline with an arylboronic acid (Suzuki coupling) or, as described by Hsueh et al., a one-pot synthesis from an aryl aldehyde.[5] For the purpose of this guide, we will consider a plausible final step involving a Suzuki coupling between 1-chloroisoquinoline and 4-bromophenylboronic acid. This process underscores the importance of the starting materials and provides context for potential impurities that must be monitored during spectroscopic analysis.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are based on established chemical shift theory and reference data from 1-phenylisoquinoline.[2][6]
Chemical Structure and Atom Numbering:
(Self-generated image for illustrative purposes)
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the isoquinoline and bromophenyl protons. The key diagnostic feature will be the AA'BB' system for the 1,4-disubstituted benzene ring, which simplifies the aromatic region compared to the unsubstituted 1-phenyl analog.
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | ~8.65 | d | ~5.7 | Deshielded by adjacent nitrogen; doublet from coupling to H-4. |
| H-8 | ~8.15 | d | ~8.5 | Peri-deshielding effect from nitrogen lone pair. |
| H-5 | ~7.90 | d | ~8.2 | Typical aromatic proton on the benzo portion. |
| H-4 | ~7.68 | d | ~5.7 | Coupled to H-3. |
| H-6, H-7 | ~7.50-7.75 | m | - | Overlapping multiplets from the benzo ring protons. |
| H-2', H-6' | ~7.70 | d (A₂ part) | ~8.5 | Ortho to the isoquinoline ring, part of AA'BB' system. |
| H-3', H-5' | ~7.60 | d (B₂ part) | ~8.5 | Ortho to the bromine atom, part of AA'BB' system. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework. The carbon attached to the bromine (C-4') is expected to have a chemical shift in the range of 123-125 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)
| Carbon(s) | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-1 | ~160.5 | Imine-like carbon, significantly deshielded. |
| C-4a | ~137.0 | Bridgehead carbon. |
| C-8a | ~127.0 | Bridgehead carbon. |
| C-1' | ~138.5 | Quaternary carbon of the phenyl ring attached to C-1. |
| C-3', C-5' | ~132.0 | Carbons ortho to the bromine atom. |
| C-2', C-6' | ~130.5 | Carbons meta to the bromine atom. |
| C-4' | ~124.0 | Carbon directly attached to bromine. |
| C-5, C-8 | ~130.0, ~127.8 | Aromatic carbons of the benzo ring. |
| C-6, C-7 | ~127.5, ~127.2 | Aromatic carbons of the benzo ring. |
| C-3 | ~142.5 | Deshielded by adjacent nitrogen. |
| C-4 | ~120.0 | Shielded relative to other aromatic carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[7][8]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100-3010 | Medium | C-H Stretch | Aromatic |
| 1620-1600 | Medium-Strong | C=N Stretch | Imine (in isoquinoline ring) |
| 1580-1450 | Strong, Multiple | C=C Stretch | Aromatic Rings |
| ~1010 | Strong | C-Br Stretch | Aryl Bromide |
| 860-800 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |
The presence of a strong band around 1010 cm⁻¹ for the C-Br stretch and a characteristic pattern in the 860-800 cm⁻¹ region would be strong evidence for the 4-bromophenyl moiety.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the most critical diagnostic feature is the isotopic pattern of bromine.
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecule has a nominal mass of 284 g/mol (for ⁷⁹Br) and 286 g/mol (for ⁸¹Br). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will show two distinct molecular ion peaks of nearly equal intensity, M⁺ at m/z 284 and M+2 at m/z 286.[10][11] This 1:1 ratio is a definitive signature for a monobrominated compound.
-
Key Fragments: Fragmentation may occur through the loss of the bromine atom [M-Br]⁺ (m/z 205) or through cleavage of the bond between the two ring systems. The isoquinoline cation (m/z 128) could also be a prominent fragment.[12]
Caption: Key features expected in the mass spectrum.
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Solubilization: Cap the tube and gently invert several times to ensure complete dissolution. If necessary, use a vortex mixer or brief sonication.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours (or longer) may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount (~1-2 mg) of the crystalline compound directly onto the ATR crystal.
-
Background Scan: Ensure the ATR crystal is clean and record a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source.
-
Method Parameters (EI): Introduce the sample via a direct insertion probe or GC inlet. Use a standard electron energy of 70 eV.
-
Data Acquisition: Scan a mass range from m/z 50 to 400 to ensure capture of the molecular ion cluster and relevant fragments.
-
Analysis: Analyze the resulting spectrum, paying close attention to the M⁺ and M+2 peaks to confirm the presence and number of bromine atoms.
Conclusion
This guide outlines the anticipated spectroscopic characteristics of this compound. The combination of NMR, IR, and MS provides a complementary and powerful toolkit for its unambiguous identification. The key identifiers are: the AA'BB' pattern in the ¹H NMR, the C-Br associated signal in the ¹³C NMR, the C-Br stretching vibration in the IR spectrum, and, most definitively, the characteristic M⁺/M+2 isotopic cluster with a ~1:1 intensity ratio in the mass spectrum. These predicted data and protocols provide a reliable foundation for any researcher working with this important chemical entity.
References
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Chen, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 876-883. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Available at: [Link]
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Chemguide. (n.d.). Mass spectra - the M+2 peak. Available at: [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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Hsueh, T. Y., et al. (2018). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 16(43), 8046-8081. Available at: [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
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Matias, D., et al. (2024). Aryl-isoquinoline as a Potential Scaffold for Novel Antitumor Agents against Glioblastoma Cells. Letters in Drug Design & Discovery, 21(5). Available at: [Link]
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Matthews, R. S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. Available at: [Link]
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NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. Available at: [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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PubChem. (n.d.). 1-Bromoisoquinoline. National Center for Biotechnology Information. Available at: [Link]
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University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Available at: [Link]
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University of Chicago. (n.d.). Supporting Information for a relevant study. Knowledge UChicago. Available at: [Link]
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Wang, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Analytica Chimica Acta, 1095, 85-97. Available at: [Link]
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Wen, T., et al. (2015). Nitrogen atom insertion into indenes to access isoquinolines. The Royal Society of Chemistry. Available at: [Link]
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William Reusch. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
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Part 1: The Foundations - Classical Intramolecular Cyclization Strategies
An In-Depth Technical Guide to the Discovery and Synthesis of 1-Arylisoquinolines for Researchers and Drug Development Professionals
The 1-arylisoquinoline scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous biologically active compounds, including the vasodilator papaverine and a host of potent anticancer agents.[1] The journey of synthesizing this vital heterocyclic motif is a story of chemical ingenuity, evolving from harsh, classical cyclization reactions to elegant and highly versatile modern catalytic methods. This guide provides a comprehensive exploration of this evolution, offering field-proven insights into the causality behind experimental choices, detailed mechanistic pathways, and practical protocols for the modern laboratory.
The initial forays into 1-arylisoquinoline synthesis were dominated by a trio of named reactions, each relying on the intramolecular electrophilic cyclization of a pre-functionalized phenylethylamine backbone. These methods, while historically significant, are often limited by harsh conditions and a dependence on electron-rich aromatic systems.[2]
The Bischler-Napieralski Reaction (1893)
Discovered by August Bischler and Bernard Napieralski, this reaction became a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to their aromatic isoquinoline counterparts.[3] The core of the reaction is the acid-catalyzed cyclodehydration of a β-phenylethylamide.[4]
Mechanism and Causality:
The reaction is typically promoted by strong dehydrating agents and Lewis acids, such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), under reflux conditions.[5] The choice of reagent is critical; these compounds activate the amide carbonyl oxygen, transforming it into a good leaving group and facilitating the formation of a highly electrophilic nitrilium ion intermediate.[5] This intermediate is the key to the reaction's success, as it is electrophilic enough to attack the adjacent aromatic ring.
The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups are essential to activate the ring, enhancing its nucleophilicity for the intramolecular electrophilic aromatic substitution step.[3] This intrinsic requirement represents the reaction's primary limitation, restricting its application to specific substrate classes.
Caption: A simplified catalytic cycle for Suzuki-Miyaura coupling.
Direct C-H Activation/Arylation
Arguably the most atom-economical approach, direct C-H activation involves the palladium-catalyzed coupling of an isoquinoline (or its precursor) directly with an aryl halide. [6]This strategy avoids the need to pre-functionalize the isoquinoline core, representing a significant step forward in synthetic efficiency. These reactions often utilize a directing group to achieve high regioselectivity, targeting the C-H bond ortho to the nitrogen atom. [7]The development of palladium-catalyzed α-arylation of ketones, followed by cyclization, provides a convergent and highly regioselective route to polysubstituted isoquinolines that is not restricted to electron-rich systems. [2][6]
Part 3: Comparative Analysis & Practical Considerations
The choice of synthetic route depends heavily on the target molecule's substitution pattern, the availability of starting materials, and the required scale.
| Method | Key Reagents | Conditions | Advantages | Limitations | Typical Yields |
| Bischler-Napieralski | β-phenylethylamide, POCl₃ or P₂O₅ | High Temp (Reflux) | Direct cyclization | Requires electron-rich arenes, harsh acidic conditions, limited functional group tolerance | 40-85% |
| Pictet-Spengler | β-arylethylamine, aldehyde/ketone, acid | Mild to moderate acid, heat | Milder than B-N, direct C1-functionalization | Often requires activating groups on the arene, can be low yielding for simple systems | 35-98% [8] |
| Pomeranz-Fritsch | Benzaldehyde, aminoacetal, H₂SO₄ | Strong acid, heat | Convergent | Harsh conditions, often low yields, side reactions common | Variable, often <50% |
| Suzuki-Miyaura Coupling | Halogenated isoquinoline, arylboronic acid, Pd catalyst, base | Mild (RT to 80°C) | Excellent functional group tolerance, broad substrate scope, high yields | Requires pre-functionalized substrates, potential metal contamination | 70-95% [9] |
| Direct C-H Arylation | Isoquinoline precursor, aryl halide, Pd catalyst | Mild to moderate heat | High atom economy, avoids pre-functionalization | Often requires directing groups, catalyst optimization can be challenging | 60-90% [7] |
Part 4: Experimental Protocols
The following protocols are representative examples of a classical and a modern approach to synthesizing 1-arylisoquinoline derivatives.
Protocol 1: Classical Synthesis of Papaverine (via Bischler-Napieralski approach)
Papaverine is a classic 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline. Its synthesis via the Bischler-Napieralski reaction is a textbook example. [10] Step 1: Amide Formation
-
Combine homoveratrylamine (1.0 eq) and 3,4-dimethoxyphenylacetic acid (1.0 eq) in a suitable solvent like toluene.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting amide can often be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude amide from Step 1 in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, ~2.0 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,4-dihydropapaverine.
Step 3: Dehydrogenation
-
Dissolve the crude dihydropapaverine in a solvent such as methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).
-
Heat the mixture to reflux or subject it to hydrogenation pressure (e.g., 10 psi H₂) at room temperature until the reaction is complete. [10]4. Filter the catalyst through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization to afford papaverine. A yield of approximately 66% can be expected for the final hydrogenation step. [10]
Protocol 2: Modern Synthesis via Suzuki-Miyaura Cross-Coupling
This general protocol outlines the coupling of a 1-chloroisoquinoline with an arylboronic acid.
Materials & Setup:
-
An oven-dried Schlenk tube or reaction vial with a magnetic stir bar.
-
1-chloroisoquinoline (1.0 mmol, 1.0 eq).
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq).
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%).
-
Ligand (if required, e.g., SPhos, XPhos).
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Anhydrous solvent (e.g., Dioxane, Toluene, or a water/acetonitrile mixture). [11][12] Procedure:
-
To the reaction vessel, add the 1-chloroisoquinoline, arylboronic acid, palladium catalyst, ligand (if used), and base under an inert atmosphere (Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-arylisoquinoline. [12]
Conclusion and Future Outlook
The synthesis of 1-arylisoquinolines has evolved from historically important but limited classical methods to highly versatile and efficient modern catalytic strategies. While the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for specific substrates, palladium-catalyzed methods like Suzuki-Miyaura coupling and direct C-H activation now dominate the field. These modern techniques provide the flexibility and functional group tolerance required for complex molecule synthesis in drug discovery and materials science. Future developments will likely focus on employing more sustainable and economical first-row transition metal catalysts, as well as leveraging photoredox and electrochemical methods to forge these critical scaffolds under even milder and more controlled conditions.
References
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Pictet, A. & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. Available at: [Link]
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Head, F. S. H., & Robertson, A. (1955). STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD. Canadian Journal of Chemistry, 33(5), 725-736. Available at: [Link]
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Dandepally, S. R., Williams, A. L. (2009). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Tetrahedron Letters, 50(11), 1071-1074. Available at: [Link]
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Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
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Bewley, D. J., Bird, C. W., & Jackson, A. H. (1972). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2376-2379. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Harahap, Y., et al. (2021). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Pharmaceutical Sciences and Research, 8(3), 169-176. Available at: [Link]
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Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Organic Reactions, 6, 74-150. Available at: [Link]
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Sargsyan, A. S., et al. (2021). Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. ResearchGate. Available at: [Link]
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NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Banerjee, S., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. The Journal of Physical Chemistry Letters, 8(19), 4720-4725. Available at: [Link]
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Anary-Abbasinejad, M., & Anvari, S. (2016). A review of the synthesis of 1,2-dihydroisoquinoline, [2,1-a] isoquinoline and [5,1-a] isoquinoline since 2006. ResearchGate. Available at: [Link]
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Serban, G., & Diaba, F. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 30(5), 1234. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]
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Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1043. Available at: [Link]
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Sharma, P., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 27(15), 4995. Available at: [Link]
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Procter, D. J., et al. (2009). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 7(8), 1489-1492. Available at: [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Available at: [Link]
-
Walker, S. D., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(38), 6335-6338. Available at: [Link]
-
Kumar, A., et al. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry, 87(24), 16503-16515. Available at: [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]
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Serban, G., & Diaba, F. (2024). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 29(5), 1083. Available at: [Link]
-
Kumar, B. V., et al. (2016). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Der Pharma Chemica, 8(1), 346-350. Available at: [Link]
-
Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 920211. Available at: [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of Substituted Isoquinolines for Drug Discovery
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] The therapeutic efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their physicochemical properties. This guide provides an in-depth exploration of the key physicochemical parameters of substituted isoquinolines—basicity (pKa), lipophilicity (logP/logD), and aqueous solubility. We will delve into the profound influence of substituent effects on these properties, offering a framework for the rational design of isoquinoline derivatives with optimized drug-like characteristics. Furthermore, this document details robust experimental and computational methodologies for the precise determination of these parameters, empowering researchers and drug development professionals to make data-driven decisions in their quest for novel therapeutics.
The Isoquinoline Core: A Privileged Scaffold in Drug Design
The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a versatile template for interacting with a multitude of biological targets.[2] Its derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][3] The nitrogen atom at position 2 imparts basicity to the molecule, allowing for the formation of salts, which can significantly influence solubility and formulation options. The aromatic system provides a rigid scaffold for the precise positioning of functional groups to achieve specific receptor interactions. However, the journey from a promising isoquinoline-based hit to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A thorough understanding and strategic modulation of these properties are therefore paramount for success.
Basicity (pKa): The Protonation State and its Implications
The basicity of the isoquinoline nitrogen, quantified by its pKa value, is a critical determinant of a molecule's behavior in a biological system. The pKa is the pH at which 50% of the molecules are in their ionized (protonated) form. For isoquinoline itself, the pKa of its conjugate acid is approximately 5.14 to 5.46.[1][2][4] This means that at physiological pH (~7.4), a significant portion of unsubstituted isoquinoline will be in its neutral, unprotonated form. The protonation state governs a multitude of properties, including:
-
Aqueous Solubility: The protonated form is generally more water-soluble than the neutral form.
-
Membrane Permeability: The neutral form is typically more membrane-permeable.
-
Receptor Binding: The specific ionization state may be crucial for electrostatic interactions with the target protein.
-
Drug-Drug Interactions: Changes in pH can alter the ionization state and potentially lead to interactions with other drugs.
The Influence of Substituents on pKa
The electronic properties of substituents on the isoquinoline ring can significantly modulate the basicity of the nitrogen atom through inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density on the nitrogen atom, making it more basic and thus increasing the pKa.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens decrease the electron density on the nitrogen, rendering it less basic and lowering the pKa.
The position of the substituent is also crucial. The effect is generally more pronounced when the substituent is on the pyridine ring, closer to the nitrogen atom. The relationship between substituent electronic effects and pKa can often be quantified using the Hammett equation, which provides a linear free-energy relationship.[5]
Table 1: Influence of Substituents on the pKa of 1-Aminoisoquinoline Derivatives
| Substituent (R) at Position 6 or 7 | Hammett Constant (σp for 6-R, σm for 7-R) | Experimental pKa |
| 6-OCH3 | -0.27 | 7.02 |
| 6-CH3 | -0.17 | 6.85 |
| 6-H | 0.00 | 6.61 |
| 6-Cl | 0.23 | 6.15 |
| 7-OCH3 | 0.12 | 6.75 |
| 7-CH3 | -0.07 | 6.70 |
| 7-H | 0.00 | 6.61 |
| 7-Cl | 0.37 | 6.35 |
Data adapted from a study on the acid-base interactions in substituted 1-aminoisoquinolines.[5]
Lipophilicity (logP and logD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design as it influences absorption, distribution, metabolism, excretion, and toxicity (ADMET).[6] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
-
logP: The partition coefficient of the neutral form of the molecule.
-
logD: The distribution coefficient at a specific pH, which takes into account both the neutral and ionized forms of the molecule. For basic compounds like isoquinolines, the logD will be lower than the logP at pH values below the pKa.
A delicate balance of lipophilicity is required for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Substituent Effects on Lipophilicity
The lipophilicity of an isoquinoline derivative can be fine-tuned by the addition of different functional groups.
-
Increasing Lipophilicity: Adding non-polar, hydrophobic groups such as alkyl chains, aryl rings, and halogens will increase the logP.
-
Decreasing Lipophilicity: Introducing polar, hydrophilic groups like hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) will decrease the logP.
Table 2: Predicted Physicochemical Properties of Selected Substituted Isoquinolines
| Substituent | Position | Predicted logP | Predicted Aqueous Solubility (logS) |
| -H (Isoquinoline) | - | 2.14 | -1.7 |
| 1-CH3 | 1 | 2.55 | -2.1 |
| 4-Br | 4 | 2.85 | -2.5 |
| 6-OH | 6 | 1.65 | -1.2 |
| 7-NO2 | 7 | 1.90 | -2.3 |
Values predicted using computational models. Actual experimental values may vary.
Aqueous Solubility: A Prerequisite for Efficacy
For a drug to be absorbed and distributed throughout the body, it must first dissolve in an aqueous medium. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[6] The solubility of isoquinoline derivatives is influenced by a combination of factors, including:
-
pKa and pH: As discussed, the ionized form is more soluble.
-
Lipophilicity: Generally, an increase in lipophilicity leads to a decrease in aqueous solubility.
-
Solid-State Properties: The crystal lattice energy of the solid form of the compound plays a significant role. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.[6]
Strategies to enhance the aqueous solubility of poorly soluble isoquinoline derivatives include salt formation, the introduction of polar functional groups, and formulation approaches such as the use of co-solvents or amorphous solid dispersions.
Experimental and Computational Methodologies
Accurate determination of physicochemical properties is essential for building robust structure-property relationships and guiding drug design efforts. A combination of experimental and computational approaches is often employed.
Experimental Protocols
5.1.1. pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.
-
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
-
Protocol:
-
Prepare a solution of the isoquinoline derivative of known concentration in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds).
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the sample solution and record the initial pH.
-
Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or NaOH) and record the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
5.1.2. logP/logD Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations of the compound in each phase are then measured to calculate the partition coefficient.
-
Protocol:
-
Prepare a stock solution of the isoquinoline derivative in either n-octanol or the aqueous buffer.
-
Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and aqueous buffer in a sealed container.
-
Shake the container for a sufficient time to allow for equilibrium to be reached (typically several hours).
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the logP (or logD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
5.1.3. Thermodynamic Aqueous Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preclinical development.
-
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then measured.
-
Protocol:
-
Add an excess of the solid isoquinoline derivative to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).
-
Computational Approaches
In silico methods offer a rapid and cost-effective way to predict the physicochemical properties of large numbers of compounds in the early stages of drug discovery.[7]
-
pKa Prediction: Models based on quantum mechanics or empirical methods that consider the electronic effects of substituents can provide reasonably accurate pKa predictions.[8]
-
logP Prediction: Fragment-based or whole-molecule approaches are commonly used to calculate logP values. These methods are trained on large datasets of experimentally determined logP values.
-
Solubility Prediction: Predicting aqueous solubility is more complex due to the influence of solid-state properties. However, quantitative structure-property relationship (QSPR) models that incorporate various molecular descriptors can provide useful estimations.[7]
It is crucial to remember that computational predictions should be used as a guide and should be validated with experimental data for key compounds.
Conclusion and Future Perspectives
The physicochemical properties of substituted isoquinolines are not mere physical constants but are critical determinants of their biological activity and drug-like potential. A deep understanding of how to modulate pKa, lipophilicity, and solubility through strategic chemical modifications is essential for the successful development of novel isoquinoline-based therapeutics. The judicious application of the experimental and computational methodologies outlined in this guide will enable researchers to build robust structure-property relationships, optimize their lead compounds, and ultimately increase the probability of success in bringing new and effective medicines to patients. As our understanding of the complex interplay between physicochemical properties and biological systems continues to evolve, so too will our ability to rationally design the next generation of isoquinoline drugs.
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- Isoquinoline. (n.d.). In Wikipedia. Retrieved January 27, 2026.
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Methodological & Application
Application Note & Protocols: 1-(4-Bromophenyl)isoquinoline as a Versatile Scaffold for Novel Alkaloid Synthesis
Abstract
The 1-arylisoquinoline motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active natural products and synthetic compounds. This application note provides a detailed guide for the synthesis and derivatization of 1-(4-bromophenyl)isoquinoline, a key building block for accessing a diverse library of novel alkaloid analogs. We present a robust, field-tested protocol for its synthesis via the Bischler-Napieralski reaction followed by aromatization. Furthermore, we detail step-by-step protocols for its subsequent functionalization using palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These methodologies empower researchers in drug discovery and chemical biology to efficiently generate complex molecular architectures for screening and development.
Introduction: The Significance of the 1-Arylisoquinoline Core
Isoquinoline alkaloids represent a large and diverse family of natural products with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1-arylisoquinoline subclass, in particular, has garnered significant attention due to its presence in compounds with potent biological profiles. The strategic placement of a functionalizable handle, such as a bromine atom on the aryl substituent, transforms the simple 1-arylisoquinoline core into a versatile platform for chemical exploration.
The bromine atom on the this compound scaffold serves as a linchpin for modern cross-coupling chemistry. This allows for the late-stage introduction of various substituents, enabling the rapid generation of a library of analogs from a common intermediate. This approach is highly efficient for structure-activity relationship (SAR) studies, a cornerstone of modern drug development. This document provides the essential protocols and scientific rationale to leverage this building block for the synthesis of next-generation alkaloid-inspired molecules.
Synthesis of the this compound Building Block
The most common and reliable method for constructing the 1-arylisoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide, followed by an oxidation/aromatization step.
Synthetic Workflow Overview
The synthesis is a two-step process starting from commercially available 2-phenylethanamine and 4-bromobenzoyl chloride.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-Phenylethyl)-4-bromobenzamide
-
To a stirred solution of 2-phenylethanamine (1.0 eq) and triethylamine (Et3N, 1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure amide.
Step 2: Synthesis of this compound
-
Cyclization: In a flame-dried round-bottom flask, dissolve N-(2-phenylethyl)-4-bromobenzamide (1.0 eq) in dry toluene (0.3 M).
-
Add phosphorus pentoxide (P2O5, 2.0 eq) followed by the slow addition of phosphorus oxychloride (POCl3, 5.0 eq) at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 6 hours. The causality here is that the P2O5 and POCl3 act as a powerful dehydrating and activating agent mixture, essential for driving the intramolecular electrophilic aromatic substitution.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 9-10 with a concentrated NaOH solution, ensuring the temperature is kept low with an ice bath.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the crude 1-(4-bromophenyl)-3,4-dihydroisoquinoline.
-
Aromatization: Dissolve the crude dihydroisoquinoline in toluene (0.2 M).
-
Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
-
Heat the mixture to reflux for 12-16 hours. The Pd/C catalyzes the dehydrogenation, which is an equilibrium-driven process; the high temperature helps to remove the hydrogen gas byproduct, driving the reaction to completion.
-
Cool the reaction, and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford this compound as a solid.
| Compound | Step | Typical Yield | Physical State | Key Characterization (¹H NMR) |
| N-(2-Phenylethyl)-4-bromobenzamide | 1 | 90-98% | White Solid | Signals for aromatic and aliphatic protons |
| This compound | 2 | 65-75% (over two steps) | Off-white to pale yellow solid | Characteristic downfield isoquinoline protons |
Table 1: Summary of synthetic steps and expected outcomes.
Derivatization Protocols via Cross-Coupling
The true utility of this compound lies in its capacity for derivatization via palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable reaction site for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
This protocol allows for the introduction of new aryl or vinyl groups.
Protocol:
-
In a reaction vial, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), and a carbonate base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh3)4 (0.02-0.05 eq) or a more active pre-catalyst like Pd(dppf)Cl2 (0.02-0.05 eq). The choice of catalyst and ligand is crucial and often requires screening for optimal results.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like Dioxane/H2O (4:1) or Toluene/EtOH/H2O.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer (Na2SO4), concentrate, and purify by column chromatography.
Figure 2: Workflow for Suzuki-Miyaura Cross-Coupling.
Sonogashira Coupling: C-C Alkyne Bond Formation
This reaction introduces an alkyne moiety, a versatile functional group for further chemistry, such as click reactions.
Protocol:
-
To a mixture of this compound (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.03 eq), and copper(I) iodide (CuI, 0.06 eq) in a reaction vial, add a degassed solvent like THF or DMF.
-
Add a degassed amine base, typically triethylamine (Et3N) or diisopropylamine (DIPA) (2.0-3.0 eq). The amine acts as both the base and a solvent in some cases.
-
Add the terminal alkyne (1.2 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel to remove metal salts.
-
Wash the filtrate with saturated NH4Cl solution and brine.
-
Dry the organic layer (Na2SO4), concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This protocol enables the synthesis of arylamine derivatives, a common feature in many bioactive molecules.
Protocol:
-
In an oven-dried vial, combine this compound (1.0 eq), the desired amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq), a palladium pre-catalyst (e.g., G3-XPhos Pd, 0.02 eq), and the corresponding phosphine ligand (e.g., XPhos, 0.04 eq).
-
Evacuate and backfill the vial with an inert gas.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction to 90-110 °C for 6-24 hours. The high temperature is necessary to facilitate the reductive elimination step, which is often rate-limiting.
-
Cool the reaction, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine organic layers, wash with brine, dry (Na2SO4), and concentrate.
-
Purify by column chromatography.
Safety and Troubleshooting
-
Safety: Always handle reagents like POCl3, strong bases (NaOtBu), and palladium catalysts in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Quenching of reactive reagents should be done slowly and carefully, preferably in an ice bath.
-
Troubleshooting:
-
Low Yield in Bischler-Napieralski: Ensure all reagents and solvents are anhydrous. Insufficient heating or reaction time can lead to incomplete cyclization.
-
Failed Cross-Coupling: The primary cause is often catalyst deactivation. Ensure all solvents and reagents are thoroughly degassed to remove oxygen. The choice of ligand, base, and solvent system is critical and may require optimization for specific substrates. Poor quality boronic acids (in Suzuki coupling) can also be an issue; check for decomposition.
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel alkaloid structures. The protocols detailed in this application note provide a reliable foundation for its synthesis and subsequent elaboration using robust and high-yielding cross-coupling methodologies. By leveraging this scaffold, researchers can rapidly access diverse chemical matter, accelerating the discovery of new therapeutic agents.
References
Application Notes and Protocols for the Use of 1-(4-Bromophenyl)isoquinoline in the Development of Novel DNA Gyrase Inhibitors
Introduction: The Imperative for Novel Antibacterial Agents Targeting DNA Gyrase
The relentless rise of antibiotic resistance poses a formidable threat to global health, creating an urgent need for the discovery and development of antibacterial agents with novel scaffolds and mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an ideal and validated target for antibacterial drug development.[1]
For decades, fluoroquinolones have been the cornerstone of DNA gyrase-inhibiting antibiotics.[2] However, their extensive use has led to the emergence of widespread resistance, primarily through mutations in the enzyme's active site.[1] This underscores the critical need to explore new chemical entities that can circumvent existing resistance mechanisms. The isoquinoline core, a structural isomer of quinoline, has emerged as a promising scaffold for the development of various therapeutic agents, including those with antibacterial properties.[3][4] This document provides a comprehensive guide for researchers on utilizing the 1-(4-bromophenyl)isoquinoline scaffold as a foundational structure for creating a new generation of DNA gyrase inhibitors.
Scientific Rationale: this compound as a Privileged Scaffold
The selection of the this compound scaffold is predicated on a synthesis of established medicinal chemistry principles and the known structure-activity relationships (SAR) of related heterocyclic compounds. While direct studies on this specific molecule as a DNA gyrase inhibitor are nascent, compelling evidence from analogous structures, such as 2-(4-bromophenyl)quinolines, suggests its high potential.[5][6]
Key Justifications:
-
Structural Mimicry and Novelty: The 1-phenylisoquinoline framework shares structural similarities with known DNA gyrase inhibitors, suggesting a favorable interaction with the enzyme. However, its distinct topology offers the potential for novel binding modes that may be effective against fluoroquinolone-resistant strains.
-
The Role of the 4-Bromophenyl Moiety: The bromine atom at the para-position of the phenyl ring serves a dual purpose. Firstly, it introduces a significant hydrophobic and electronic element that can enhance binding affinity to the target protein. Secondly, and crucially, it acts as a versatile chemical handle for further structural diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around this part of the molecule to optimize potency and pharmacokinetic properties.[7]
-
Potential for Allosteric Inhibition: Recent discoveries have highlighted the potential for isoquinoline-based compounds to act as allosteric inhibitors of DNA gyrase, binding to pockets distinct from the fluoroquinolone binding site. This mode of action is particularly attractive as it is less likely to be affected by existing resistance mutations.
Proposed Synthetic Pathway and Protocol
The synthesis of this compound derivatives can be approached through several established synthetic routes. A common and effective method is the Bischler-Napieralski reaction followed by dehydrogenation. The following protocol outlines a general procedure for the synthesis of the core scaffold and a subsequent derivatization using a Suzuki-Miyaura cross-coupling reaction.
Diagram of Synthetic Workflow
Caption: Proposed synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound
Step 1: Amide Formation
-
Dissolve 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 4-bromobenzoyl chloride (1.1 eq) in DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(2-phenylethyl)-4-bromobenzamide.
Step 2: Bischler-Napieralski Cyclization
-
To the crude amide from Step 1, add phosphorus oxychloride (POCl3) (3-5 eq) at 0 °C.
-
Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH or NH4OH to pH > 10.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, and concentrate to give the crude 1-(4-bromophenyl)-3,4-dihydroisoquinoline.
Step 3: Dehydrogenation (Aromatization)
-
Dissolve the crude dihydroisoquinoline in a suitable solvent such as toluene or xylene.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA substrate
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin)
-
Test compounds dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
1% Agarose gel in TBE buffer (Tris-borate-EDTA)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
4 µL of 5X Assay Buffer
-
1 µL of test compound at various concentrations (or DMSO for control)
-
x µL of sterile water to bring the volume to 19 µL
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)
-
-
Initiate the reaction by adding 1 µL of DNA gyrase (e.g., 1 unit). Mix gently.
-
Incubate the reactions at 37 °C for 60 minutes.
-
Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) for 2-3 hours.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the band intensities for supercoiled and relaxed DNA. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce the supercoiling activity by 50%).
Diagram of DNA Gyrase Inhibition Assay Workflow
Caption: Workflow for the in vitro DNA gyrase supercoiling inhibition assay.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is typically determined using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds serially diluted in DMSO/broth
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final dilution column.
-
Prepare a bacterial inoculum and dilute it in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Read the MIC as the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation and Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is essential for optimizing its activity. The following table presents hypothetical data for a series of analogs to illustrate potential SAR trends.
| Compound ID | R1 (Isoquinoline) | R2 (Aryl Group) | DNA Gyrase IC50 (µM) | S. aureus MIC (µg/mL) |
| LEAD-01 | H | 4-Bromophenyl | 25 | 32 |
| SAR-02 | 7-OCH3 | 4-Bromophenyl | 15 | 16 |
| SAR-03 | H | 4'-Methoxy-biphenyl-4-yl | 10 | 8 |
| SAR-04 | H | 4'-(Trifluoromethyl)-biphenyl-4-yl | 8 | 4 |
| SAR-05 | H | 4-Pyridinyl | >50 | >64 |
Interpretation of Hypothetical SAR:
-
Modification of the Isoquinoline Ring (R1): Introducing electron-donating groups, such as a methoxy group at the 7-position (SAR-02), may enhance activity. This position is often crucial for interaction in related inhibitors.
-
Derivatization of the Phenyl Ring (R2): Replacing the bromine via Suzuki coupling allows for the exploration of this vector.
-
Extending the molecule with a biphenyl system (SAR-03, SAR-04) appears beneficial, suggesting the presence of a hydrophobic pocket in the enzyme's binding site.
-
Electron-withdrawing groups on the terminal phenyl ring (SAR-04) may further improve potency.
-
Replacing the phenyl ring with a pyridine (SAR-05) may be detrimental, indicating the importance of the hydrophobic character of this group.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel DNA gyrase inhibitors. Its synthetic tractability, coupled with the potential for unique interactions with the enzyme, makes it an attractive target for medicinal chemistry campaigns aimed at combating antibiotic resistance. The protocols and insights provided in this document offer a robust framework for researchers to synthesize, evaluate, and optimize this class of compounds, paving the way for the potential discovery of next-generation antibacterial agents.
References
- Bax, B. D., Chan, P. F., Eggleston, D. S., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents.
- Collin, F., Karkare, S., & Maxwell, A. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479–497.
- Dwyer, D. J., Belenky, P. A., Yang, J. H., MacDonald, I. C., Martell, J. D., Takahashi, N., ... & Collins, J. J. (2014). A conserved bacterial signaling pathway that modulates antibiotic susceptibility. Cell Host & Microbe, 16(1), 97-107.
-
El-Sayed, M. A. A., Abbas, H. S., El-Sayed, M. A., & El-Gazzar, M. G. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]
- Grybaitė, U., Skerniškytė, J., & Sužiedėlienė, E. (2020). The AcrAB-TolC efflux pump is involved in the formation of persister cells in Escherichia coli. Frontiers in Microbiology, 11, 176.
-
Hussain, M. A., N'gompka, A. A., & Singh, A. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. International Journal of Molecular Sciences, 23(16), 9031. Available at: [Link]
-
Khatun, M., & Imam, H. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. Available at: [Link]
-
Mohamed, S. K., Al-Romaigh, O. S., El-Gendy, M. A., & Al-Omar, M. A. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434. Available at: [Link]
- Pang, Z., Raudonis, R., Glick, B. R., Lin, T. J., & Cheng, Z. (2019). Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies. Biotechnology Advances, 37(1), 177-192.
-
Sbeitan, F. A., Al-Qaisi, J. A., & Al-Momani, L. A. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7654. Available at: [Link]
- Tillotson, G. S. (2016). Development of new antibiotics: a laudable goal, but what is the value of a new antibiotic in the current market?. Annals of the New York Academy of Sciences, 1372(1), 46-52.
- Tottoli, B. M., Dorati, R., Genta, I., & Chiesa, E. (2020). Quinolones: A review on their chemistry, structure-activity relationship and applications. Journal of Pharmaceutical and Biomedical Analysis, 184, 113197.
-
World Health Organization. (2021). Antimicrobial resistance. Available at: [Link]
- Yao, L., Zhong, L., Chen, S., Li, L., & Yang, J. (2021). Community-level antibiotic resistance and its correlation with antibiotic use in a Chinese county. Frontiers in Microbiology, 12, 645802.
- Zhang, Y., Yang, Y., Ye, Y., & Li, J. (2017). The AcrAB-TolC efflux pump is a major contributing factor to the antibiotic resistance of Salmonella enterica serovar Typhimurium. Frontiers in Microbiology, 8, 124.
Sources
- 1. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide to the Bischler-Napieralski Reaction
From the desk of the Senior Application Scientist
Welcome to the comprehensive support guide for the Bischler-Napieralski reaction. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of 3,4-dihydroisoquinolines and their derivatives.[1][2][3][4] As a cornerstone reaction in the formation of the isoquinoline nucleus, a scaffold present in numerous alkaloids and pharmaceuticals, mastering its nuances is critical for synthetic success.[5][6]
This guide moves beyond simple protocols, delving into the causality behind common experimental challenges. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your reaction yields and purity.
Core Principles: The Reaction Mechanism
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into 3,4-dihydroisoquinolines using a condensing (dehydrating) agent.[1][2][3][4] The reaction is most efficient when the aromatic ring is electron-rich, as this facilitates the key electrophilic cyclization step.[1][4][7]
The mechanism proceeds through one of two primary pathways, often dependent on the specific conditions and reagents employed[1]:
-
Imidoyl Ester/Phosphate Pathway: The amide oxygen attacks the condensing agent (e.g., POCl₃), forming an intermediate like a dichlorophosphoryl imine-ester. This activates the carbon for intramolecular electrophilic attack on the aromatic ring, followed by elimination to yield the dihydroisoquinoline.[1]
-
Nitrilium Ion Pathway: Dehydration of the amide leads to a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution to form the cyclized product.[1][8] This pathway is supported by the occasional formation of styrene derivatives via a retro-Ritter reaction, a key side reaction.[2][7][8]
Troubleshooting Guide: From Low Yields to Side Products
This section addresses the most common issues encountered during the Bischler-Napieralski reaction in a practical Q&A format.
Q1: My reaction has a very low yield or has failed completely. What are the primary causes?
Low conversion is the most frequent complaint and typically points to one of four areas:
-
Deactivated Aromatic Ring: This reaction is fundamentally an electrophilic aromatic substitution. If your aromatic ring possesses electron-withdrawing groups (EWGs), the cyclization step will be severely hindered or may not proceed at all. The reaction works best with electron-donating groups (EDGs) on the ring.[4][7]
-
Insufficiently Potent Condensing Agent: For substrates that are less reactive (e.g., those without strong EDGs), a standard reagent like phosphorus oxychloride (POCl₃) may not be powerful enough to drive the dehydration and cyclization.[4][7]
-
Inappropriate Reaction Conditions: Temperature and solvent choice are critical. While heating is generally required, excessive temperatures (>120-140°C) or prolonged reaction times can cause decomposition of the starting material and product, often resulting in the formation of intractable tar.[7]
-
Water Contamination: The reaction relies on potent dehydrating agents. Any moisture in the starting materials, solvent, or glassware will consume the condensing agent, reducing its effective concentration and stalling the reaction.
Q2: I'm observing a significant amount of a styrene-like side product. What is it and how can I prevent it?
This is a classic signature of the retro-Ritter reaction .[2][7][8] The nitrilium ion intermediate, instead of cyclizing, can fragment to form a stable styrene derivative, especially if the resulting double bond is part of a conjugated system.[8]
Solutions:
-
Change the Solvent: A common and effective solution is to use the corresponding nitrile (e.g., acetonitrile, if your amide was derived from acetic acid) as the solvent. This shifts the equilibrium of the retro-Ritter reaction back toward the desired nitrilium ion intermediate.[2][8]
-
Use Milder Reagents: Modern protocols using reagents like oxalyl chloride or trifluoromethanesulfonic anhydride (Tf₂O) can form different intermediates (like an N-acyliminium ion) that are less prone to this fragmentation pathway.[2][8]
Q3: My substrate has an electron-neutral or electron-poor aromatic ring. How can I improve the yield?
This is a challenging but solvable problem. Brute-force heating with POCl₃ is unlikely to be effective.
High-Potency Solutions:
-
Stronger Condensing Agents: A combination of POCl₃ with phosphorus pentoxide (P₂O₅) is a classic choice for unactivated substrates.[2][4] P₂O₅ forms pyrophosphates in situ, which are more potent leaving groups.[8] Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are also powerful alternatives.
-
Triflic Anhydride (Tf₂O): The use of Tf₂O with a non-nucleophilic base like 2-chloropyridine is a highly effective modern method.[9][10] This combination allows for low-temperature activation of the amide, followed by cyclization upon warming, often providing excellent yields for challenging substrates.[10]
Q4: The work-up of my reaction is difficult, resulting in a low isolated yield. Any advice?
Reactions using phosphorus-based reagents can be notoriously difficult to work up due to the formation of thick, gummy phosphoric acid residues.
Work-up Protocol:
-
Quench Carefully: After cooling the reaction, pour it slowly over a large amount of crushed ice in a separate beaker with vigorous stirring. This will hydrolyze the excess condensing agent exothermically.
-
Basify: Once the quench is complete, slowly add a concentrated aqueous base (e.g., 40% NaOH or NH₄OH) while cooling the mixture in an ice bath until it is strongly basic (pH > 12). The nitrogen in the dihydroisoquinoline product is basic and needs to be deprotonated to be extracted.[1]
-
Extract: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash and Dry: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q: How do I choose the right condensing agent?
Your choice depends almost entirely on your substrate's electronic properties.
| Condensing Agent | Typical Conditions | Best For | Pros | Cons |
| POCl₃ | Reflux in MeCN, Toluene, or neat | Electron-rich substrates | Inexpensive, widely available | Can fail for unactivated rings, messy work-up |
| P₂O₅ / POCl₃ | Reflux in Toluene or Xylene | Electron-neutral substrates[2] | More powerful than POCl₃ alone | Very messy work-up, highly exothermic quench |
| PPA (Polyphosphoric Acid) | 100-140°C, neat | Electron-neutral/deficient substrates | Strong dehydrating agent, acts as its own solvent | Viscous, difficult to stir and work up |
| Tf₂O / 2-ClPyr | DCM, -78°C to RT[10] | All substrates, especially sensitive ones | Very mild conditions, high yields, clean | Expensive, requires strictly anhydrous technique |
Q: Can this reaction be performed under microwave irradiation?
Yes. Microwave-assisted chemistry is a viable and often advantageous approach, particularly for reducing reaction times.[8] Using a high-boiling solvent like xylene under microwave conditions can accelerate the cyclization of stubborn substrates.
Q: What are the primary safety precautions?
-
Corrosive Reagents: POCl₃, P₂O₅, PPA, and Tf₂O are highly corrosive and moisture-sensitive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Quench: The quenching of phosphorus reagents is highly exothermic and releases HCl gas. Perform the quench slowly, with adequate cooling and ventilation.
-
Pressure: When heating in sealed vessels (like microwave vials), ensure the vessel is rated for the expected temperature and pressure.
Validated Experimental Protocols
Protocol 1: Classic POCl₃ Cyclization for an Activated Substrate
Substrate: N-(3,4-dimethoxyphenethyl)acetamide
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add the N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).
-
Add anhydrous acetonitrile (approx. 0.2 M concentration).
-
With stirring, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) via syringe. The mixture may become warm.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature, then slowly pour it onto 10 volumes of crushed ice with vigorous stirring.
-
Basify the cold aqueous mixture to pH > 12 with 40% aqueous NaOH.
-
Extract the product with dichloromethane (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3,4-dihydroisoquinoline. Purify by column chromatography or crystallization.
Protocol 2: High-Yield Movassaghi-Hill Protocol for a General Substrate
This method utilizes the highly effective Tf₂O/2-ClPyr system.[10]
Substrate: N-phenethylbenzamide
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-phenethylbenzamide (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add 2-chloropyridine (1.2 eq) via syringe.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise via syringe. A color change is often observed.
-
Stir the reaction at -78°C for 20-30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting product is often of high purity.[10]
References
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (2025, April 7). Retrieved from [Link]
-
Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction - PMC, NIH. (n.d.). Retrieved from [Link]
-
Bischler-Napieralski Reaction - J&K Scientific LLC. (2025, May 27). Retrieved from [Link]
-
Optimisation of reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Direct Observation of Intermediates Involved in the Interruption of the Bischler–Napieralski Reaction - MIT Open Access Articles. (n.d.). Retrieved from [Link]
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Bischler-Napieralski Reaction - YouTube. (2022, February 5). Retrieved from [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC, NIH. (n.d.). Retrieved from [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism - YouTube. (2020, February 23). Retrieved from [Link]
-
A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - ACS Publications. (2008, July 19). Retrieved from [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines - ResearchGate. (2025, August 10). Retrieved from [Link]
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Arylisoquinolines
A Guide to Troubleshooting Common Side Products
Welcome to the Technical Support Center for 1-Arylisoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to isoquinolines. It involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. While powerful, this reaction is not without its pitfalls.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Napieralski reaction is giving a low yield and a significant amount of a non-polar side product. What is likely happening?
A1: The most probable cause is a competing retro-Ritter reaction . This side reaction becomes significant under the acidic and high-temperature conditions of the Bischler-Napieralski synthesis. The nitrilium ion intermediate, which is key to the desired cyclization, can fragment to form a stable styrene derivative and a nitrile.[1] This is particularly prevalent if the resulting styrene is highly conjugated.[1]
Troubleshooting Guide: The Retro-Ritter Reaction
Causality: The formation of the nitrilium ion intermediate is a critical branch point. While it can undergo the desired intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline, it can also undergo elimination to give the styrene side product.
Mitigation Strategies:
-
Milder Reaction Conditions: The use of harsher dehydrating agents and higher temperatures tends to favor the retro-Ritter pathway. Employing milder conditions can help suppress this side reaction. For instance, using trifluoromethanesulfonic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often allows the reaction to proceed at lower temperatures, minimizing the formation of the styrene byproduct.[2]
-
Solvent Choice: The retro-Ritter reaction is an equilibrium process. To shift the equilibrium away from the styrene product, consider using the corresponding nitrile as the solvent.[1] This will, by Le Chatelier's principle, suppress the fragmentation of the nitrilium ion.
Experimental Protocol: Minimizing Retro-Ritter Side Products with Tf₂O
-
Dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add 2-chloropyridine (1.2 equiv).
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: My reaction is producing a dark, tarry material, and I am struggling to isolate my desired 1-arylisoquinoline.
A2: Tar formation is a common issue in Bischler-Napieralski reactions, especially when using strong dehydrating agents like phosphorus pentoxide (P₂O₅) at high temperatures.[3] This is often due to the decomposition of the starting material or product under the harsh reaction conditions.
Troubleshooting Guide: Preventing Tar Formation
Causality: High temperatures and highly acidic conditions can lead to polymerization and degradation of the electron-rich aromatic compounds and the resulting isoquinoline derivatives.
Preventative Measures:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. While heating is often necessary, avoid excessively high temperatures. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.
-
Choice of Dehydrating Agent: For substrates that are prone to decomposition, consider using a milder dehydrating agent. Phosphorus oxychloride (POCl₃) is a common choice, but for sensitive substrates, the Tf₂O/2-chloropyridine system mentioned above is a better alternative.[2][4]
-
Adequate Solvent: Ensure that you are using a sufficient amount of solvent to maintain a stirrable reaction mixture. This helps with heat distribution and can prevent localized overheating.
Diagram: Bischler-Napieralski Reaction Pathways
Caption: Key intermediates and competing pathways in the Bischler-Napieralski reaction.
Section 2: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone. For 1-arylisoquinolines, a key challenge is controlling the regioselectivity of the cyclization.
Frequently Asked Questions (FAQs)
Q3: I am getting a mixture of regioisomers in my Pictet-Spengler reaction. How can I improve the selectivity?
A3: The regioselectivity of the Pictet-Spengler reaction is highly dependent on the electronic and steric nature of the substituents on the aromatic ring of the β-arylethylamine.[5] Cyclization will generally occur at the position that is most activated towards electrophilic attack and is sterically accessible.
Troubleshooting Guide: Controlling Regioselectivity
Causality: The cyclization step is an intramolecular electrophilic aromatic substitution. The iminium ion intermediate will preferentially attack the most nucleophilic position on the aromatic ring.
Optimization Strategies:
-
Substituent Effects: Electron-donating groups (EDGs) on the aromatic ring will activate the ortho and para positions. Cyclization will typically occur at the less sterically hindered of these activated positions.[6]
-
Solvent and Catalyst: The choice of solvent and acid catalyst can influence the regioselectivity. Protic solvents can stabilize the transition state leading to a particular isomer.[5] Experiment with different acids (e.g., TFA, HCl, H₂SO₄) and solvents (e.g., DCM, toluene, acetonitrile) to find the optimal conditions for your substrate.
-
Protecting Groups: In some cases, the use of a directing group on the nitrogen of the starting amine can influence the regioselectivity.
Section 3: The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. A significant challenge with the classical Pomeranz-Fritsch reaction is the harsh conditions, which can lead to side products and product degradation.
Frequently Asked Questions (FAQs)
Q4: My Pomeranz-Fritsch reaction is giving a complex mixture of products, and the yield of my desired isoquinoline is very low. What are the likely side products?
A4: The harsh acidic conditions (e.g., concentrated sulfuric acid) and high temperatures of the classic Pomeranz-Fritsch reaction can lead to several side products, including:
-
Benzo[d]azepinone scaffolds: These can form through a competitive cyclization pathway.[7]
-
Polymerization and degradation products: The starting materials and the isoquinoline product can be unstable under these conditions, leading to the formation of polymeric tars.[7]
Troubleshooting Guide: Minimizing Side Products in the Pomeranz-Fritsch Reaction
Causality: The strongly acidic environment can promote alternative cyclization pathways and cause decomposition of sensitive molecules.
Optimization Strategies:
-
The Bobbitt Modification: This modification uses milder acidic conditions (e.g., reduced acid concentration), which can significantly reduce the formation of side products.[8][9] This often leads to the formation of a 4-hydroxytetrahydroisoquinoline, which can be subsequently dehydrated and oxidized to the desired 1-arylisoquinoline.
-
Milder Catalysts: Explore the use of alternative, milder catalysts such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of an amine base.[7]
Section 4: Modern Synthetic Methods: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the C-C bond between the isoquinoline core and the 1-aryl substituent. However, like all transition-metal-catalyzed reactions, it is susceptible to side reactions.
Frequently Asked Questions (FAQs)
Q5: I am observing a significant amount of a dimeric byproduct of my boronic acid in my Suzuki-Miyaura coupling reaction. How can I prevent this?
A5: The formation of a homocoupled product from the boronic acid is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of molecular oxygen.
Troubleshooting Guide: Suppressing Homocoupling in Suzuki-Miyaura Reactions
Causality: The palladium catalyst can be oxidized by O₂, leading to a catalytic cycle that favors the coupling of two boronic acid molecules.
Preventative Measures:
-
Degassing: It is crucial to thoroughly degas the reaction mixture and the solvent to remove dissolved oxygen. This can be achieved by bubbling an inert gas (N₂ or Ar) through the solvent and reaction mixture or by using the freeze-pump-thaw technique.
-
Use of High-Quality Reagents: Ensure that your palladium catalyst and other reagents are of high quality and have not been exposed to air for extended periods.
Experimental Protocol: Degassing a Suzuki-Miyaura Reaction
-
Combine the aryl halide, boronic acid, base, and solvent in the reaction flask.
-
Seal the flask with a septum.
-
Insert a long needle connected to a source of inert gas (N₂ or Ar) so that it is submerged in the liquid.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solution for 15-30 minutes.
-
Remove the needles and add the palladium catalyst under a positive pressure of the inert gas.
-
Proceed with the reaction under an inert atmosphere.
Q6: My Suzuki-Miyaura reaction is not going to completion, and I am recovering my starting aryl halide. What could be the issue?
A6: Incomplete conversion can be due to several factors, including catalyst deactivation or issues with the boronic acid. One common side reaction that consumes the boronic acid is protodeborylation .
Troubleshooting Guide: Addressing Protodeborylation
Causality: Boronic acids can react with water or other protic species in the reaction mixture to be converted back to the corresponding arene, thus preventing them from participating in the cross-coupling reaction.
Mitigation Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Choice of Base: The choice of base can influence the rate of protodeborylation. In some cases, a weaker base or a fluoride source like KF can be beneficial.
-
Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid. These are often more stable and less prone to protodeborylation.
Diagram: Suzuki-Miyaura Coupling Pathways
Caption: Desired catalytic cycle and common side reactions in Suzuki-Miyaura coupling.
Section 5: Purification Strategies
Q7: How can I effectively remove these side products from my desired 1-arylisoquinoline?
A7: The choice of purification method will depend on the nature of the side product and its physical properties relative to the desired product.
General Purification Protocols:
-
Column Chromatography: This is the most common method for separating products from side products with different polarities.
-
Normal Phase: For non-polar side products like styrenes from the Bischler-Napieralski reaction, normal phase chromatography on silica gel is very effective. The desired, more polar isoquinoline will have a lower Rf.
-
Reversed-Phase: For separating compounds with very similar polarities, reversed-phase HPLC can be a powerful tool.
-
-
Recrystallization: If your 1-arylisoquinoline is a solid, recrystallization can be an excellent method for removing small amounts of impurities. A carefully chosen solvent system will allow the desired product to crystallize while the impurities remain in the mother liquor.
-
Acid-Base Extraction: Isoquinolines are basic. You can often purify your crude product by dissolving it in an organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl). The isoquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified isoquinoline extracted back into an organic solvent.
-
Activated Charcoal: For removing colored, high-molecular-weight impurities (like tars), treatment with activated charcoal can be effective.[10]
Data Summary: Common Side Products and Mitigation
| Synthetic Method | Common Side Product(s) | Key Cause(s) | Recommended Mitigation Strategy |
| Bischler-Napieralski | Styrene derivatives | Retro-Ritter reaction | Use milder conditions (Tf₂O/2-chloropyridine), use nitrile as solvent |
| Tar/Decomposition | High temperature, strong acid | Optimize temperature, use milder dehydrating agent | |
| Pictet-Spengler | Regioisomers | Electronic/steric effects | Optimize solvent and catalyst, consider directing groups |
| Pomeranz-Fritsch | Benzo[d]azepinones, Polymers | Harsh acidic conditions | Use Bobbitt modification (milder acid), explore alternative catalysts |
| Suzuki-Miyaura | Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas reaction mixture |
| Protodeborylation | Presence of water/protic species | Use anhydrous conditions, consider boronic esters |
References
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting...
- Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
- Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Modification of the Pomeranz-Fritsch Reaction. The Journal of Organic Chemistry, 30(7), 2247-2250.
- Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 453-458.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
- Shin, D. S., et al. (2001). Regioselectivity of Pictet–Spengler cyclization: synthesis of halotetrahydroisoquinolines. Tetrahedron Letters, 42(34), 5903-5905.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. Bischler-Napieralski - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Isoquinoline Synthesis
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing the isoquinoline scaffold. Isoquinoline and its derivatives are core components in a vast array of pharmaceuticals and natural products, making their efficient synthesis a critical task.[1][2] However, reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch, while powerful, can be sensitive to subtle variations in substrates and conditions, often leading to frustratingly low conversion rates.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your experiments, understand the underlying chemical principles, and implement effective solutions to optimize your synthetic outcomes.
Section 1: Troubleshooting the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides.[3][4][5] It relies on a potent dehydrating agent to promote an electrophilic aromatic substitution.
Q1: My Bischler-Napieralski reaction shows low to no product formation. What are the primary causes?
A1: This is a common issue that typically points to one of three areas: insufficient electrophilicity of the cyclizing species, a deactivated aromatic ring, or improper reaction conditions.
-
Causality - The "Why": The reaction proceeds through a highly electrophilic intermediate, either a nitrilium ion or a dichlorophosphoryl imine-ester.[6][7] The formation of this intermediate and its subsequent attack by the aryl ring are the crucial steps. If the intermediate is not formed efficiently or the ring is not nucleophilic enough, the reaction will stall.
-
Troubleshooting Steps:
-
Assess the Aromatic Ring's Activity: The reaction is most effective with electron-rich aromatic rings.[4][6] If your substrate has electron-withdrawing groups (EWGs) or is sterically hindered near the cyclization site, the reaction will be significantly slower.
-
Choice and Quality of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is common, but for less reactive substrates, a stronger system is needed.[7][8] Consider using phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or switching to a more potent activator like triflic anhydride (Tf₂O).[4][7] Ensure your dehydrating agent is fresh; POCl₃ can hydrolyze over time, losing its efficacy.
-
Temperature and Reaction Time: While many procedures call for reflux in solvents like toluene or acetonitrile, some substrates require higher temperatures.[3] Consider switching to a higher-boiling solvent like xylene.[3] Monitor the reaction by TLC or LC-MS to determine if it is simply sluggish and requires a longer reaction time.
-
Q2: I'm observing a significant amount of a styrene-like side product. How can I suppress this?
A2: The formation of a styrene derivative is a classic side reaction known as a "retro-Ritter" reaction.[3][4]
-
Causality - The "Why": This side reaction is strong evidence that the mechanism is proceeding through a nitrilium salt intermediate.[3] This intermediate can either be attacked by the aromatic ring (desired pathway) or fragment, eliminating a nitrile to form a stable carbocation, which then loses a proton to form the styrene byproduct. This is especially favored if the resulting styrene is part of a conjugated system.[3]
-
Troubleshooting Steps:
-
Solvent Choice: A simple and effective solution is to use the corresponding nitrile as the solvent (e.g., acetonitrile if your amide is an acetamide).[3] By Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium of the retro-Ritter reaction back towards the nitrilium intermediate, favoring the desired cyclization.[3]
-
Milder Reagents: Modern protocols using reagents like oxalyl chloride or triflic anhydride (Tf₂O) with 2-chloropyridine can form different intermediates (N-acyliminium or pyridinium adducts) that are less prone to the retro-Ritter fragmentation.[3] These methods often proceed at lower temperatures, providing another layer of control.
-
Section 2: Troubleshooting the Pictet-Spengler Reaction
This reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[9][10] It is a special case of the Mannich reaction and is fundamental to the biosynthesis of many isoquinoline alkaloids.[2][9]
Q1: My Pictet-Spengler cyclization is sluggish or incomplete. What factors should I investigate?
A1: A slow Pictet-Spengler reaction usually indicates either inefficient formation of the key electrophilic iminium ion or low nucleophilicity of the aromatic ring.[9]
-
Causality - The "Why": The driving force of the reaction is the electrophilicity of the iminium ion formed in situ from the amine and the carbonyl compound.[9][11] This ion is then attacked by the electron-rich π-system of the aryl group. If the iminium ion is not present in sufficient concentration or the ring is not "activated" enough, the cyclization will not proceed efficiently.
-
Troubleshooting Steps:
-
Acid Catalyst: The reaction typically requires an acid catalyst to promote the formation and electrophilicity of the iminium ion.[9] If you are using weak acids (like acetic acid), consider switching to stronger protic acids (e.g., HCl, H₂SO₄) or a Lewis acid. However, be mindful that very strong acids can cause side reactions with sensitive substrates.
-
Aromatic Ring Activation: Like the Bischler-Napieralski reaction, the Pictet-Spengler works best with electron-donating groups (e.g., -OH, -OMe) on the aromatic ring.[9][10] These groups increase the nucleophilicity of the ring, accelerating the cyclization step. For less activated systems, harsher conditions (stronger acid, higher temperature) are required.[9]
-
Water Removal: The initial condensation to form the imine/iminium ion releases water. If this water is not removed, it can hydrolyze the iminium ion back to the starting materials. Conducting the reaction in a setup with a Dean-Stark trap or in the presence of a dehydrating agent can improve yields.
-
Carbonyl Component Reactivity: Aldehydes are generally more reactive than ketones. If you are using a ketone and experiencing low conversion, there may be a significant equilibrium favoring the starting materials. Driving the reaction by removing water is critical in this case.
-
Section 3: Troubleshooting the Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. The key steps are the formation of a benzalaminoacetal followed by an acid-catalyzed cyclization and aromatization.[12][13]
Q1: The acid-catalyzed cyclization and elimination steps of my Pomeranz-Fritsch reaction are giving a low yield. What are the critical parameters?
A1: This is the most challenging step of the synthesis and is highly dependent on the acid catalyst and the substrate's electronic properties.
-
Causality - The "Why": The mechanism involves protonation of an alkoxy group, followed by its elimination to generate a carbocation.[12] This is followed by electrophilic attack on the benzene ring and a second elimination of an alcohol to achieve aromatization.[12] This sequence requires a delicate balance; the acid must be strong enough to promote the eliminations but not so harsh that it causes decomposition.
-
Troubleshooting Steps:
-
Acid Strength and Type: Concentrated sulfuric acid is the classic reagent, but its performance can be variable.[13] A range of acids have been successfully employed, including polyphosphoric acid (PPA), Eaton's reagent, and mixtures of acids. It is often necessary to screen different acid catalysts to find the optimal one for your specific substrate.
-
Substituent Effects: Electron-donating groups on the benzaldehyde ring will facilitate the electrophilic cyclization step and generally allow for milder conditions.[14] Conversely, electron-withdrawing groups can make the reaction very difficult or cause it to fail.
-
Intermediate Purity: Ensure the benzalaminoacetal intermediate is pure before attempting the cyclization. Impurities from the condensation step can interfere with the strong acids used in the cyclization, leading to charring and side product formation.
-
Section 4: General FAQs for Isoquinoline Synthesis
Q1: How can I effectively monitor the progress of my reaction?
A1: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring. Select a solvent system that provides good separation between your starting material, intermediate(s), and the final product (typically a Rf of 0.3-0.5 for the product). Stain with an appropriate visualizing agent (e.g., UV light for conjugated systems, potassium permanganate, or iodine). For more complex reaction mixtures or for quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Q2: What are the best practices for purifying crude isoquinoline products?
A2: The purification strategy depends on the properties of your final compound.
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. Since isoquinolines contain a basic nitrogen atom, you can manipulate the pH to move your product between the aqueous and organic layers, separating it from neutral or acidic impurities.
-
Column Chromatography: This is the most common method for purification. Silica gel is typically used, with a solvent system gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to elute the product. See the detailed protocol in Section 5.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.
Section 5: Experimental Protocols
Protocol 1: General Procedure for a Bischler-Napieralski Reaction
This protocol describes the synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add N-(3,4-dimethoxyphenethyl)acetamide (5.0 g, 22.4 mmol).
-
Solvent Addition: Add anhydrous toluene (50 mL) to the flask.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.1 mL, 33.6 mmol) dropwise to the stirred solution at room temperature. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g).
-
Basification: Once the ice has melted, basify the aqueous solution to pH > 10 by the slow addition of concentrated ammonium hydroxide. Perform this step in an ice bath.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the pencil line.
-
Elution: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 10% MeOH in DCM). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
Section 6: Visualization & Formatting
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for the Bischler-Napieralski Reaction
| Reagent(s) | Typical Conditions | Substrate Suitability | Key Considerations |
| POCl₃ | Reflux in toluene or acetonitrile | Electron-rich aromatics | Standard, cost-effective choice.[7][8] |
| P₂O₅ / POCl₃ | Reflux in excess POCl₃ | Electron-neutral or deactivated aromatics | Harsher conditions, for difficult cyclizations.[4][7] |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat | General use, can be viscous | Difficult to stir; workup can be challenging.[7] |
| Tf₂O / 2-chloropyridine | 0 °C to RT in DCM | Sensitive or complex substrates | Milder conditions, can prevent side reactions.[3][6] |
Diagrams
Caption: Key mechanistic pathways in the Bischler-Napieralski reaction.
Caption: A logical workflow for troubleshooting low conversion rates.
Section 7: References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Ghosh, A. K., Brindisi, M., & ZHANG, X. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. Retrieved from [Link]
-
NROChemistry. (2023). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Pomeranz–Fritsch reaction | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction | PPTX. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
Sources
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. www-leland.stanford.edu [www-leland.stanford.edu]
- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
Navigating the Synthesis of 1-(4-Bromophenyl)isoquinoline: A Technical Support Guide for Scalability Challenges
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-bromophenyl)isoquinoline, a key structural motif in numerous pharmacologically active compounds, presents unique challenges when transitioning from laboratory-scale experiments to large-scale industrial production. This technical support guide, designed for professionals in drug development and chemical research, provides a comprehensive overview of common scalability issues and offers practical, field-tested solutions. By understanding the underlying chemical principles and potential pitfalls, researchers can streamline process development, ensure safety, and optimize the production of this critical intermediate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered during the scale-up of this compound synthesis, with a focus on the widely employed Bischler-Napieralski reaction and potential alternative routes.
Bischler-Napieralski Synthesis: The Workhorse with Hurdles
The Bischler-Napieralski reaction is a robust method for constructing the isoquinoline core. It involves the cyclization of a β-arylethylamide using a dehydrating agent. However, what works seamlessly on a gram scale can become problematic in larger reactors.
Several factors can contribute to diminished yields at larger scales:
-
Inefficient Heat Transfer and "Hot Spots": The reaction of the amide with dehydrating agents like phosphorus oxychloride (POCl₃) is often exothermic. In large reactors, inefficient stirring and surface-area-to-volume ratio changes can lead to localized overheating ("hot spots"). These hot spots can cause decomposition of the starting material and product, leading to tar formation and reduced yields.
-
Incomplete Reaction: Insufficient mixing can result in poor contact between the reactants, leading to an incomplete reaction. This is especially true for viscous reaction mixtures.
-
Side Reactions: At elevated temperatures, side reactions can become more prominent. A common side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[1]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient heat transfer, localized overheating. | - Implement controlled, slow addition of the dehydrating agent. - Ensure robust overhead stirring to maintain a homogeneous mixture. - Monitor the internal reaction temperature closely with multiple probes if possible. |
| Incomplete reaction due to poor mixing. | - Increase agitation speed. - Consider using a higher dilution to reduce viscosity. | |
| Increased side reactions at higher temperatures. | - Optimize the reaction temperature; aim for the lowest effective temperature. - Minimize reaction time by closely monitoring for completion (e.g., by HPLC). |
Tar formation is a common issue in large-scale reactions, often stemming from decomposition at high temperatures.
Causality: The intermediates in the Bischler-Napieralski reaction can be sensitive to heat. Prolonged exposure to high temperatures, especially in the presence of strong acids, can lead to polymerization and the formation of complex, insoluble by-products.
Troubleshooting Protocol:
-
Temperature Control is Paramount:
-
Maintain a strict temperature profile. The addition of the dehydrating agent should be done at a low temperature (e.g., 0-10 °C) with efficient cooling.
-
After the addition, allow the reaction to warm to the desired temperature gradually.
-
-
Solvent Choice:
-
Use a solvent with a suitable boiling point to help control the reaction temperature. Toluene or xylene are common choices.[2]
-
-
Reaction Time:
-
Do not run the reaction for an unnecessarily long time. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
The Bischler-Napieralski reaction presents several safety hazards that must be carefully managed at scale.
-
Exothermic Reaction: The reaction can be highly exothermic, posing a risk of a runaway reaction if not properly controlled. A runaway reaction is an uncontrolled increase in temperature and pressure which can lead to an explosion.[3][4]
-
Corrosive and Hazardous Reagents: Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water.[5]
-
Hydrogen Chloride Gas Evolution: The reaction often produces hydrogen chloride (HCl) gas, which is corrosive and toxic.
Process Safety Management Workflow:
Caption: Bischler-Napieralski Reaction Safety Workflow.
Purification of this compound at Scale
Large-scale purification requires methods that are efficient, scalable, and cost-effective. While chromatography is a powerful tool in the lab, it is often not practical for large quantities.
Troubleshooting Guide for Large-Scale Purification:
| Problem | Common Impurities | Recommended Purification Strategy |
| Dark, Oily Crude | Polymeric by-products, residual starting materials. | 1. Trituration: Stir the crude oil with a non-polar solvent like hexanes or heptane to precipitate the product and wash away non-polar impurities. 2. Acid-Base Extraction: Dissolve the crude material in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The basic isoquinoline will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Basify the aqueous layer and extract the purified product back into an organic solvent. |
| Off-Color Solid | Colored impurities, minor by-products. | Recrystallization: This is often the most effective method for obtaining high-purity crystalline material at scale.[6] |
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common solvent systems to screen include:
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Toluene
-
Heptane/Ethyl Acetate mixtures
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Alternative Scalable Synthetic Routes
While the Bischler-Napieralski reaction is common, other methods may offer advantages in terms of scalability, safety, or substrate scope.
Yes, several other reactions can be considered for the industrial production of 1-arylisoquinolines.
1. Pictet-Spengler Reaction:
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. It is often carried out under milder conditions than the Bischler-Napieralski reaction and is widely used in industry and biosynthesis.[7][8][9][10]
Caption: Simplified Pictet-Spengler Reaction Workflow.
Advantages for Scalability:
-
Often proceeds under milder conditions.
-
Can be a one-pot reaction.
Considerations:
-
The aromatic ring generally needs to be electron-rich for efficient cyclization.
2. Suzuki-Miyaura Coupling:
This powerful palladium-catalyzed cross-coupling reaction can be used to form the C-C bond between the isoquinoline core and the 4-bromophenyl group.[1][2][11] This approach is highly versatile and widely used in the pharmaceutical industry for its functional group tolerance and reliability at scale.[11]
Troubleshooting Common Suzuki-Miyaura Coupling Issues:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst. | - Ensure proper degassing of solvents and reagents to prevent catalyst oxidation. - Use a pre-catalyst or an appropriate ligand to stabilize the active palladium species. |
| Poor solubility of reactants. | - Screen different solvent systems (e.g., toluene/water, dioxane/water). - Use a phase-transfer catalyst if necessary. | |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without a reducing agent. | - Rigorously exclude oxygen from the reaction. - Use a Pd(0) source or add a reducing agent if using a Pd(II) source.[2] |
| Debromination of Starting Material | Side reaction promoted by base and palladium catalyst. | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). - Optimize the reaction temperature and time. |
Conclusion
The successful scale-up of the synthesis of this compound requires a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to safety and purification. While the Bischler-Napieralski reaction is a common choice, its scalability challenges, particularly thermal management and by-product formation, necessitate careful process development. Alternative routes such as the Pictet-Spengler reaction and Suzuki-Miyaura coupling offer viable and potentially advantageous strategies for industrial production. By leveraging the troubleshooting guides and protocols outlined in this document, researchers and process chemists can navigate the complexities of scaling up this important synthesis, ultimately leading to a more efficient, safe, and robust manufacturing process.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Slideshare. (2018). Bischler napieralski reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
- Bourgonje, C. R., Wang, B., & Scaiano, J. C. (2022). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US3314762A - Bromine purification process.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
- MDPI. (2022).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
- PMC. (2019).
- ResearchGate. (2012).
-
Mettler Toledo. (n.d.). Process Safety in Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
- MDPI. (2016).
- ACS Publications. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- ACS Publications. (2024). Selective Capture of Bromine over Iodine by a Nanometer-Sized Covalent Organic Framework Containing Imines and Hydrazones.
-
Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment. Retrieved from [Link]
-
ioMosaic. (n.d.). Screening Tool for Runaway Reaction Characterization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Retrieved from [Link]
- USP. (2022). Process Safety in Pharmaceutical Industry.
- World Journal of Advanced Research and Reviews. (2022). Practical approach to prediction and prevention of runaway reactions.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. ipa-india.org [ipa-india.org]
- 5. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Removal of Palladium Catalysts from 1-Arylisoquinoline Products
<_
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from 1-arylisoquinoline products. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds essential for downstream applications, particularly in pharmaceutical development.
Understanding the Challenge: The "Sticky" Palladium Problem
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of 1-arylisoquinolines, a scaffold prevalent in many biologically active molecules.[1][2][3] However, the very efficiency of these catalysts often leads to a significant downstream challenge: the removal of residual palladium from the final product.[1][4]
The nitrogen atom within the isoquinoline ring system can act as a strong ligand, coordinating with palladium species and making them notoriously difficult to remove through simple purification methods.[5] This "sticky" nature of palladium contamination is a critical issue in pharmaceutical manufacturing, where stringent regulatory limits are in place for heavy metal impurities.[6][7] The International Council for Harmonisation (ICH) Q3D guidelines, for instance, classify palladium as a Class 2B element, requiring careful control.[8]
The choice of palladium removal technique is highly dependent on the specific reaction conditions, the nature of the product, the solvent system, and the oxidation state of the residual palladium.[1] A one-size-fits-all approach is rarely effective, necessitating a systematic and informed strategy for purification.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the removal of palladium from 1-arylisoquinoline products.
Issue 1: Standard Chromatography Fails to Remove All Palladium
-
Causality: Palladium species can co-elute with the 1-arylisoquinoline product, especially if there is strong coordination between the palladium and the nitrogen of the isoquinoline.[9] Standard silica gel chromatography may not be sufficient to break this interaction.
-
Solution:
-
Use of Scavengers as a Pre-treatment: Before chromatography, treat the crude product solution with a palladium scavenger. This will bind the palladium, and the resulting complex can often be more easily separated by chromatography or filtration.[9][10]
-
Modified Chromatographic Methods: Consider using functionalized silica gels or alternative stationary phases that have a higher affinity for metals.
-
Issue 2: Significant Product Loss During Purification
-
Causality: Non-selective adsorbents like activated carbon can bind not only the palladium catalyst but also the desired 1-arylisoquinoline product, leading to reduced yields.[11]
-
Solution:
-
Optimize Adsorbent Amount: Carefully screen the amount of activated carbon used. Start with a smaller quantity (e.g., 5-10 wt%) and incrementally increase it, monitoring both palladium removal and product recovery.
-
Selective Scavengers: Employ highly selective palladium scavengers, such as those with thiol or triazine functionalities, which have a strong affinity for palladium but a lower affinity for the organic product.[12][13]
-
Issue 3: Recrystallization is Ineffective for Palladium Removal
-
Causality: In some cases, palladium impurities can be incorporated into the crystal lattice of the product during crystallization, a phenomenon known as inclusion.[12] This is more likely if the palladium species has a shape and size compatible with the crystal structure.
-
Solution:
-
Solvent System Screening: Experiment with different solvent and anti-solvent combinations for crystallization. The solubility of the palladium species can vary significantly with the solvent, potentially keeping it in the mother liquor.[14][15]
-
Additive-Assisted Crystallization: The addition of a small amount of a competing ligand (e.g., N-acetylcysteine, thiourea) to the crystallization mixture can help to keep the palladium solubilized in the mother liquor.[7]
-
Issue 4: Inconsistent Palladium Removal Results
-
Causality: The speciation of palladium (e.g., Pd(0) vs. Pd(II), monomeric vs. colloidal) can vary between batches, affecting the efficiency of a given removal method.[1] The choice of palladium removal technique is very system-dependent and can be affected by the reaction product, solvent, temperature, and additives.[1]
-
Solution:
-
Characterize the Palladium Species: If possible, try to get an indication of the nature of the palladium residue. A simple filtration through Celite can indicate if colloidal palladium is present.[16]
-
Combination of Methods: A multi-step approach is often more robust. For example, an initial treatment with a scavenger could be followed by crystallization or chromatography.[10]
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol describes a general procedure for using a solid-supported thiol scavenger to remove residual palladium.
-
Dissolution: Dissolve the crude 1-arylisoquinoline product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.[11]
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 5-20 equivalents relative to the initial palladium loading).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[11] The optimal time and temperature should be determined experimentally for each specific substrate.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[11]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[11]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[11]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique to confirm the removal efficiency.[6][7][17]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for palladium remediation.
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[11]
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution (typically 10-50 wt% relative to the crude product).
-
Heating and Stirring: Heat the mixture to a moderately elevated temperature (e.g., 45-60 °C) and stir for 2-18 hours.[1]
-
Hot Filtration: While still warm, filter the mixture through a pad of Celite to remove the activated carbon. Hot filtration is crucial to prevent premature crystallization of the product on the filter.
-
Washing: Wash the celite pad with fresh, hot solvent to recover any adsorbed product.[11]
-
Concentration: Concentrate the filtrate to obtain the purified product.[11]
-
Analysis: Determine the final palladium concentration via ICP-MS.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Thiol-Based Scavengers | >95% | High selectivity, mild conditions | Higher cost |
| Activated Carbon | 70-95% | Low cost, readily available | Can cause product loss due to non-specific adsorption[11] |
| Crystallization | Variable | Can provide very high purity in a single step | Effectiveness is highly substrate and solvent dependent[12] |
| Chromatography | Variable | Can remove other impurities simultaneously | May not be effective for strongly coordinated palladium |
Visualizations
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Mechanism of palladium removal by a thiol-based scavenger.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods include adsorption using materials like activated carbon or specialized metal scavengers, crystallization, extraction, filtration, and chromatography.[11][12]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on factors like the nature of your product, the form of the palladium residue (e.g., homogeneous or heterogeneous), the solvent system, and the required purity level.[1][11] Our decision workflow diagram can help guide your choice.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the ICH have established permitted daily exposure (PDE) limits for elemental impurities.[12] For palladium, which is often a component of catalysts in drug synthesis, the oral limit is typically around 10 ppm.[8]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective option.[11][13] However, it can lack selectivity and may adsorb your desired product, leading to yield loss.[11][12] Its efficiency can also be lower compared to specialized scavengers.[11]
Q5: What are metal scavengers and how do they work?
A5: Metal scavengers are materials, often silica- or polymer-based, functionalized with ligands that have a high affinity for specific metals.[13] For palladium, scavengers with soft donor atoms like sulfur (e.g., thiols) are very effective.[18] They work by forming strong, often insoluble, complexes with the metal, which can then be easily removed by filtration.[19]
Q6: How can I quantify the amount of residual palladium in my product?
A6: Highly sensitive analytical techniques are required to accurately measure low levels of palladium. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method for quantifying trace metal impurities in pharmaceutical samples.[6][7][10][20]
References
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]
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Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Arylisoquinoline Analogs
A Senior Application Scientist's In-Depth Analysis for Drug Discovery Professionals
The 1-arylisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a remarkable breadth of biological activities.[1][2][3] Its rigid framework allows for the precise spatial orientation of substituents, making it an ideal template for designing targeted therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 1-arylisoquinoline analogs across several key therapeutic areas, grounded in experimental data and mechanistic insights to inform future drug development endeavors.
Anticancer Activity: Targeting Microtubule Dynamics
A significant thrust in the exploration of 1-arylisoquinoline analogs has been in oncology, with a particular focus on the disruption of microtubule dynamics, a clinically validated anticancer strategy.
Mechanism of Action: Microtubule Destabilization
Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for the formation of the mitotic spindle during cell division.[4] Small molecules that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[5][6] Certain 3-arylisoquinolinone analogs, a closely related class, have been identified as potent microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[5][6][7] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and cell death.
Caption: Mechanism of action for antitubulin 1-arylisoquinoline analogs.
Comparative SAR Analysis: The Criticality of Aryl Ring Substitution
Initial studies on 3-arylisoquinolinones as potential inhibitors of the NQO2 enzyme pivoted when it was discovered their potent cytotoxicity stemmed from microtubule interaction.[5][7] This led to a focused SAR investigation that yielded a crucial insight: the substitution pattern on the C3-aryl ring is the dominant determinant of antiproliferative activity.
A comparative analysis between meta- and para-substituted analogs revealed a dramatic difference in potency, with meta-substituted compounds being up to 700-fold more active.[5][7] For instance, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one (Compound 4 in the source study) showed vastly superior cytotoxicity compared to its para-substituted counterpart (Compound 5 ).[5][7]
Causality: Molecular modeling and free energy analysis explain this stark difference. The colchicine-binding pocket on tubulin has a sub-pocket that can be accessed by a substituent at the meta position of the aryl ring.[6][7] This interaction provides an additional anchoring point, enhancing binding affinity. A para substituent, due to its orientation, cannot access this sub-pocket, resulting in a significantly weaker binding energy and lower biological activity.[7] In contrast, the position of a fluorine atom on the isoquinolinone core (position 6 vs. 7) did not significantly impact activity, reinforcing that the C3-aryl substitution is the key driver.[7]
Data Summary: Antiproliferative Activity of 3-Arylisoquinolinone Analogs
| Compound ID (Exemplary) | Isoquinolinone Substitution | C3-Aryl Substitution | IC50 (HepG2 cells, μM) | IC50 (MDA-MB-231 cells, μM) | Potency vs. Para Analog |
| Meta-Analog | 6-Fluoro | meta-Fluoro | ~0.05 | ~0.1 | Up to 700x higher |
| Para-Analog | 6-Fluoro | para-Fluoro | >10 | >10 | Baseline |
| Meta-Analog | 6-Fluoro | meta-Methoxy | ~0.2 | ~0.3 | Significantly higher |
| Para-Analog | 6-Fluoro | para-Methoxy | >20 | >20 | Baseline |
| Note: IC50 values are approximated from descriptive data in the cited sources for illustrative purposes.[7] |
Antiviral Activity: Focus on Anti-HIV Agents
The tetrahydroisoquinoline (THIQ) variant of the scaffold has proven to be a fertile ground for the discovery of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[8][9]
Comparative SAR Analysis: The Role of Hydroxyl Groups
SAR studies on a series of 1-aryl-6,7-substituted-1,2,3,4-tetrahydroisoquinolines identified key structural features for potent and selective anti-HIV activity.[8] A pivotal comparison was made between analogs with hydroxyl groups at the C6 and C7 positions versus those with methoxy groups.
The 6,7-dihydroxy-THIQ analogs consistently demonstrated a higher selective index (SI = CC50/EC50) than their 6,7-dimethoxy counterparts.[8] This is not because the dihydroxy analogs were necessarily more potent, but because they were significantly less cytotoxic.[8]
Causality: The increased polarity from the hydroxyl groups likely reduces non-specific membrane interactions and off-target effects, lowering general cytotoxicity (a higher CC50 value). This allows for a wider therapeutic window where the compound can exert its specific anti-HIV effect at concentrations that are not harmful to the host cells.
The nature of the 1-aryl substituent also plays a role in modulating potency. For example, compounds with a 3,4-dihydroxy-5-methoxyphenyl group or a 3,5-dimethoxy-4-hydroxyphenyl group at the C1 position exhibited potent anti-HIV activities with EC50 values in the low micromolar range and SI values exceeding 100.[8]
Data Summary: Anti-HIV-1 Activity of 1-Aryl-THIQ Analogs
| Compound ID (Source) | C6, C7 Substitution | 1-Aryl Substituent | EC50 (μM) | CC50 (μM) | Selective Index (SI) |
| 6 | Dihydroxy | 4-Hydroxyphenyl | 8.2 | 784.3 | >95 |
| 24 | Dihydroxy | 3,4-Dihydroxy-5-methoxyphenyl | 4.6 | 727.3 | >159 |
| 36 | Dihydroxy | 3,5-Dimethoxy-4-hydroxyphenyl | 5.3 | 687.3 | >130 |
| Data extracted from the cited source.[8] |
Neuroprotective Activity: Modulating Neurotoxicity and Survival
1-Arylisoquinoline derivatives, particularly 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) analogs, have been investigated for their potential in treating neurodegenerative disorders like Parkinson's disease.[2][10] The SAR in this context is nuanced, focusing on balancing neuroprotective effects against inherent neurotoxicity.
Comparative SAR Analysis: Hydroxyl vs. Methoxy Substituents
Studies on substituted 1MeTIQ analogs revealed a clear trend regarding toxicity towards human neuroblastoma (SH-SY5Y) cells.[10]
-
Hydroxyl substitution on the isoquinoline ring generally decreased neurotoxicity.
-
Methoxyl substitution on the isoquinoline ring generally increased neurotoxicity.[10]
Causality: The neurotoxicity of some THIQ compounds is linked to their ability to undergo oxidation and generate reactive oxygen species (ROS). Phenolic hydroxyl groups can act as antioxidants, scavenging free radicals and mitigating oxidative stress, thus reducing toxicity and conferring a protective effect. Conversely, methoxy groups may be metabolized into more toxic species or fail to provide this antioxidant benefit.
Crucially, specific hydroxy-1MeTIQ derivatives were found to be more effective neuroprotective agents than the parent compound, highlighting that these substitutions do more than just reduce toxicity—they can actively enhance neuroprotection.[10]
Caption: Potential neuroprotective mechanisms of 1-arylisoquinoline analogs.
Experimental Protocols & Workflows
Scientific integrity requires robust and reproducible methodologies. The following are detailed protocols for key assays used in the SAR studies described above.
General Workflow for SAR-Driven Drug Discovery
Caption: A typical workflow for an SAR-driven drug discovery campaign.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
-
Cell Seeding: Plate human cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 1-arylisoquinoline analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[4][12][13]
-
Reagent Preparation: On ice, thaw purified bovine tubulin (>99% pure), GTP stock, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Reaction Setup: In a 384-well plate, prepare reaction mixtures on ice. For a 70 µL final volume, this may consist of tubulin (to a final concentration of ~50-60 µM), GTP (1 mM), and a fluorescence reporter (e.g., DAPI).
-
Compound Addition: Add 10 µL of the test compound (dissolved in polymerization buffer) or a control (Paclitaxel for polymerization promotion, Colchicine for inhibition) to the appropriate wells.
-
Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-heated to 37°C.
-
Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes. As tubulin polymerizes, the reporter's fluorescence increases.
-
Analysis: Plot fluorescence intensity versus time. Compare the polymerization rate and the maximum polymer mass of compound-treated samples to the controls to determine if the analog inhibits or enhances tubulin polymerization.
Protocol 3: Anti-HIV-1 Activity Assay
This assay determines a compound's ability to inhibit HIV-1 replication in a susceptible cell line.[8]
-
Cell Culture: Culture C8166 cells (a human T-cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Assay Setup: In a 96-well plate, add 100 µL of serially diluted test compounds.
-
Infection: Add 50 µL of C8166 cells and 50 µL of HIV-1 (IIIB strain) at a predetermined viral titer to each well. Include cell-only controls (for cytotoxicity), virus-only controls, and a positive control drug (e.g., AZT).
-
Incubation: Incubate the plate for 3 days at 37°C.
-
Viability Measurement: Assess cell viability using the MTT method as described in Protocol 1. The cytopathic effect of HIV-1 will kill the cells, so a reduction in cell death indicates antiviral activity.
-
Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve of the compound's protective effect and the 50% cytotoxic concentration (CC50) from the compound's effect on uninfected cells. The Selectivity Index (SI) is calculated as CC50 / EC50.
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A Comparative Guide to Isoquinoline Formation: Mechanistic Analysis and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and pharmacologically active compounds. Its synthesis has been a subject of intense study, leading to the development of several powerful methodologies. This guide provides an in-depth analysis and objective comparison of the three classical and most utilized reaction mechanisms for isoquinoline ring construction: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. By delving into the mechanistic nuances, substrate scope, and experimental considerations, this document aims to equip researchers with the knowledge to make informed decisions in the strategic synthesis of isoquinoline-based targets.
At a Glance: A Comparative Overview of Key Isoquinoline Syntheses
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde or ketone | Benzaldehyde and a 2,2-dialkoxyethylamine |
| Key Reagents | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[1] | Protic or Lewis acid catalyst (e.g., HCl, TFA) | Strong acid catalyst (e.g., H₂SO₄)[2] |
| Initial Product | 3,4-Dihydroisoquinoline (an imine)[3] | 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)[3] | Isoquinoline (a fully aromatic heterocycle) |
| Aromatic Ring Requirement | Electron-rich aromatic ring is highly favorable.[1] | Electron-rich aromatic rings (e.g., indoles, phenols) react under milder conditions. | Tolerates a wider range of substituents, but yields can be low. |
| Reaction Conditions | Generally harsh, refluxing acidic conditions.[3] | Can range from mild (near physiological pH for activated aryls) to harsh for less reactive substrates. | Typically requires strong acids and elevated temperatures. |
| Key Intermediate | Nitrilium ion or dichlorophosphoryl imine-ester.[3] | Iminium ion.[3] | Benzalaminoacetal followed by electrophilic cyclization.[2] |
The Bischler-Napieralski Reaction: Dehydrative Cyclization of Amides
The Bischler-Napieralski reaction, first reported in 1893, is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[4] This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids. The dihydroisoquinoline product can then be dehydrogenated to the fully aromatic isoquinoline. A prominent example is its use in the synthesis of papaverine.[5]
Mechanistic Insights
The reaction is an intramolecular electrophilic aromatic substitution that proceeds via the activation of the amide carbonyl by a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1] Two primary mechanistic pathways are proposed, often influenced by the specific reaction conditions. Both pathways converge on an electrophilic species that attacks the electron-rich aromatic ring.
-
Path A: Nitrilium Ion Intermediate: The amide oxygen is activated by the Lewis acidic reagent, followed by elimination to form a highly electrophilic nitrilium ion. This intermediate then undergoes intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the 3,4-dihydroisoquinoline.
-
Path B: Dichlorophosphoryl Imine-Ester Intermediate: The amide reacts with POCl₃ to form a dichlorophosphoryl imine-ester intermediate. This species is sufficiently electrophilic to undergo cyclization onto the aromatic ring. Subsequent elimination and rearomatization lead to the final product.
The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups in the meta or para positions to the point of cyclization significantly facilitate the reaction by increasing the nucleophilicity of the aromatic ring.[1] Conversely, electron-withdrawing groups can hinder or completely inhibit the cyclization.
Experimental Protocol: Synthesis of Papaverine
A classic application of the Bischler-Napieralski reaction is in the synthesis of the vasodilator papaverine.[5]
Step 1: Amide Formation
-
Homoveratrylamine is acylated with homoveratroyl chloride in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to yield the corresponding β-arylethylamide.
Step 2: Cyclization
-
The dried amide is dissolved in a high-boiling inert solvent such as toluene or xylene.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to quench the excess POCl₃.
-
The aqueous solution is basified with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., toluene).
-
The organic extracts are combined, dried, and concentrated to give the crude 3,4-dihydropapaverine.
Step 3: Dehydrogenation
-
The crude 3,4-dihydropapaverine is dissolved in a suitable solvent (e.g., xylene).
-
A palladium catalyst (e.g., Pd/C) is added, and the mixture is heated to reflux to effect dehydrogenation.
-
The reaction mixture is cooled, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield papaverine, which can be further purified by recrystallization.
The Pictet-Spengler Reaction: Condensation and Cyclization
Discovered in 1911, the Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. This reaction is of great significance in the biosynthesis of many alkaloids.
Mechanistic Insights
The reaction proceeds through the formation of a Schiff base from the amine and carbonyl compound, which is then protonated to form an electrophilic iminium ion. This iminium ion undergoes an intramolecular electrophilic attack on the aromatic ring to form a spirocyclic intermediate. Subsequent rearomatization through a[5][7]-shift leads to the tetrahydroisoquinoline product.
The facility of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as indoles (in the synthesis of β-carbolines) and phenols, undergo cyclization under very mild conditions, sometimes even at physiological pH. Less activated aromatic rings may require stronger acids and higher temperatures.
Experimental Protocol: Asymmetric Synthesis of Salsolidine
The Pictet-Spengler reaction can be rendered asymmetric through the use of chiral auxiliaries or catalysts. The synthesis of the alkaloid salsolidine provides an example.
Step 1: Imine Formation and Cyclization
-
Dopamine hydrochloride is dissolved in a suitable solvent, such as methanol.
-
An aldehyde, for example, acetaldehyde, is added to the solution.
-
A chiral phosphoric acid catalyst is added to induce enantioselectivity.
-
The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time, monitored by TLC.
-
Upon completion, the reaction is quenched, and the solvent is removed.
Step 2: Work-up and Purification
-
The residue is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst and any unreacted starting materials.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford enantiomerically enriched salsolidine.
The Pomeranz-Fritsch Reaction: A Direct Route to Aromatic Isoquinolines
The Pomeranz-Fritsch reaction, also described in 1893, offers a direct route to fully aromatic isoquinolines.[2] The classical approach involves the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which then undergoes acid-catalyzed cyclization.
Mechanistic Insights
The reaction mechanism involves two main stages:
-
Formation of the Benzalaminoacetal: The benzaldehyde and 2,2-dialkoxyethylamine condense to form a Schiff base, which exists in equilibrium with its cyclic hemiaminal form.
-
Acid-Catalyzed Cyclization: Under strong acidic conditions (typically concentrated sulfuric acid), the acetal is hydrolyzed to an aldehyde, which is in equilibrium with a protonated iminium species. This electrophilic intermediate undergoes intramolecular cyclization onto the aromatic ring. A series of elimination steps then lead to the aromatic isoquinoline.
The original Pomeranz-Fritsch conditions often suffer from low yields, which has led to the development of several modifications.
Notable Modifications
-
Schlittler-Muller Modification: This variation utilizes a benzylamine and glyoxal hemiacetal as starting materials, providing access to C1-substituted isoquinolines.[7][8]
-
Bobbitt Modification: This modification involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of 1,2,3,4-tetrahydroisoquinolines.[7][9] This approach often provides higher yields and avoids some of the side reactions associated with the classic Pomeranz-Fritsch conditions.[10]
Experimental Protocol: Schlittler-Muller Synthesis of a 1-Substituted Isoquinoline
Step 1: Imine Formation
-
A substituted benzylamine and glyoxal hemiacetal are dissolved in a suitable solvent (e.g., methanol).
-
The mixture is stirred at room temperature to form the corresponding imine.
Step 2: Cyclization
-
The crude imine solution is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.
-
The reaction mixture is heated to promote cyclization.
-
After cooling, the reaction is quenched by pouring it onto ice and then neutralized with a base.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Purification by column chromatography yields the 1-substituted isoquinoline.
Conclusion: Strategic Selection of a Synthetic Route
The choice between the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for the synthesis of a target isoquinoline depends on several factors, including the desired oxidation state of the final product, the electronic nature of the starting materials, and the desired substitution pattern.
-
The Bischler-Napieralski reaction is ideal for accessing 3,4-dihydroisoquinolines from readily available amides, particularly when the aromatic ring is electron-rich.
-
The Pictet-Spengler reaction is the method of choice for the synthesis of tetrahydroisoquinolines, especially from activated aromatic systems, and it is amenable to asymmetric catalysis.
-
The Pomeranz-Fritsch reaction and its modifications provide a direct entry to either fully aromatic isoquinolines or tetrahydroisoquinolines, offering flexibility in substrate choice, although sometimes with the challenge of lower yields in the classical procedure.
A thorough understanding of the mechanistic underpinnings and practical considerations of each method is crucial for the successful design and execution of synthetic strategies targeting the diverse and medicinally important class of isoquinoline-containing molecules.
References
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Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). Organic Letters. [Link]
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Isoquinoline. In Wikipedia. [Link]
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STUDIES IN THE POLYOXYPHENOL SERIES: IX. THE SYNTHESIS OF PAPAVERINE AND PAPAVERALDINE BY THE POMERANZ-FRITSCH METHOD. Canadian Science Publishing. [Link]
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A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Bobbitt reaction. Grokipedia. [Link]
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Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
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Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research. [Link]
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Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
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Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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Bischler-Napieralski and Pictet-Spengler. YouTube. [Link]
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A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PMC. [Link]
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Pomeranz-Fritsch Reaction. Merck Index. [Link]
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Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC. [Link]
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Enantioselective modification of the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline alkaloids synthesis of (−)-salsolidine and (−)-carnegine. Academia.edu. [Link]
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The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]
- Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
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Syntheses of 4-Substituted Isoquinolines. ResearchGate. [Link]
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The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. ResearchGate. [Link]
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Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]
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The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
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Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. NIH. [Link]
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Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
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Increasing Rates of Reaction: Microwave-Assisted Organic Synthesis for Combinatorial Chemistry. ResearchGate. [Link]
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Isoquinoline synthesis. Organic Chemistry Portal. [Link]
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Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
